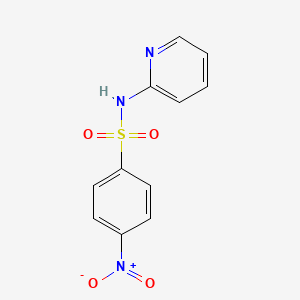

4-nitro-N-(pyridin-2-yl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c15-14(16)9-4-6-10(7-5-9)19(17,18)13-11-3-1-2-8-12-11/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKCCVWFXQAMBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645267 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1028-11-1 | |

| Record name | 4-Nitro-N-2-pyridinylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Characterization

Established Synthetic Pathways for N-(Pyridin-2-yl)benzenesulfonamide Derivatives

The core structure of N-(pyridin-2-yl)benzenesulfonamide derivatives is typically assembled through well-established condensation chemistry, with the nitro functional group being introduced either as part of the starting materials or in a subsequent reaction step.

The most direct and widely employed method for synthesizing this compound is the condensation reaction between 4-nitrobenzenesulfonyl chloride and 2-aminopyridine. This reaction is a standard procedure for forming sulfonamides. The reaction typically involves the nucleophilic attack of the amino group of 2-aminopyridine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the N-S bond.

The reaction conditions can be varied. For instance, a similar synthesis of N-pyridin-3-yl-benzenesulfonamide was successfully achieved by reacting benzene (B151609) sulfonyl chloride with 3-aminopyridine (B143674) in the presence of aqueous sodium carbonate (Na2CO3) to act as a base and scavenge the hydrochloric acid (HCl) byproduct, affording the product in a high yield of 93.3%. researchgate.net Another example involves reacting 2-aminopyridine with p-acetylamino-benzene-sulphonyl chloride in benzene, followed by hydrolysis to yield the corresponding p-amino-benzenesulfonamido-pyridine. googleapis.com This highlights the general applicability of coupling aminopyridines with substituted benzenesulfonyl chlorides.

| Reactants | Base/Solvent | Conditions | Product | Yield | Reference |

| 4-Nitrobenzenesulfonyl chloride, 2-Aminopyridine | Pyridine (solvent and base) | Room Temperature | This compound | - | General Method |

| Benzene sulfonyl chloride, 3-Aminopyridine | Aqueous Na2CO3 | - | N-pyridin-3-yl-benzenesulfonamide | 93.3% | researchgate.net |

| p-Acetylamino-benzene-sulphonyl chloride, 2-Aminopyridine | Benzene | Standing at room temp. | 2-(p-Acetylamino-benzene sulphonamido)-pyridine | - | googleapis.com |

| 4-Nitrobenzenesulfonyl chloride, Ammonia water | Ice-cooling, then Room Temp. | 3 hours | 4-nitrobenzenesulfonamide (B188996) | High | prepchem.com |

An alternative strategy to obtain this compound involves the nitration of a pre-formed N-(pyridin-2-yl)benzenesulfonamide core. This approach is contingent on the selective nitration of the benzene ring in the para position. Research has demonstrated practical methods for the chemoselective nitration of related structures. For example, a novel route for the tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed using metal nitrates like copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) or iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) as nitrating agents. rsc.org This method offers a direct approach for introducing a nitro group onto the benzenesulfonamide (B165840) ring system and shows high functional group compatibility. rsc.org Applying such a metal-promoted nitration to N-(pyridin-2-yl)benzenesulfonamide would provide a viable alternative pathway to the target compound.

While the condensation of sulfonyl chlorides and aminopyridines is the most common route, other synthetic strategies can be envisioned for creating the core N-(pyridin-2-yl)benzenesulfonamide structure or related heterocyclic systems. For instance, cross-coupling reactions represent a powerful tool in modern organic synthesis. A method involving the cross-coupling of a substituted benzenesulfonamide with 2-bromopyridine (B144113) using a copper catalyst (CuI), L-proline, and a base (K₃PO₄) in DMSO at elevated temperatures has been reported for analogous structures. nih.gov Furthermore, diverse synthetic approaches for functionalizing 2-aminopyridine have been developed to create complex heterocyclic structures like imidazo[1,2-a]pyridines, which could potentially be adapted. rsc.org A facile, green protocol has also been reported for synthesizing substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines, showcasing alternative ways to activate and incorporate the 2-aminopyridine moiety into larger molecules. mdpi.combohrium.com

Functional Group Transformations and Derivatization Strategies

The chemical utility of this compound is significantly enhanced by the reactivity of its functional groups, particularly the nitro group, which serves as a precursor to other functionalities and activates the benzene ring for nucleophilic attack.

The reduction of the aromatic nitro group to a primary amine is one of the most valuable transformations of this compound, yielding 4-amino-N-(pyridin-2-yl)benzenesulfonamide (sulfapyridine), a historically significant antibacterial drug. 2abiotech.net This transformation is a cornerstone of synthetic organic chemistry, and numerous methods exist for its execution. sci-hub.stwikipedia.org The choice of reagent is often dictated by the presence of other functional groups in the molecule. sci-hub.st

Common and effective methods include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org It is considered a green method as the only byproduct is water. mdpi.com

Metal-Acid Systems: The use of a metal, such as iron, zinc, or tin, in an acidic medium is a classic and reliable method for nitro group reduction. wikipedia.org For example, tin(II) chloride (SnCl₂) in a refluxing solvent has been used to reduce a nitro group in a related benzenesulfonamide synthesis. nih.gov

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. A mild and effective procedure involves using zinc dust and ammonium (B1175870) formate (B1220265) in a methanol (B129727) and THF mixture at room temperature. researchgate.net

Trichlorosilane (B8805176): A process using trichlorosilane in the presence of an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) has been developed for the efficient reduction of aromatic nitro groups to amines. google.com

| Reducing Agent/System | Conditions | Substrate Type | Reference |

| Tin(II) chloride | Refluxing | Substituted nitroaniline | nih.gov |

| Iron / Acetic Acid | Refluxing | Aromatic nitro compounds | wikipedia.org |

| Zinc dust / Ammonium formate | Room Temperature | General nitro compounds | researchgate.net |

| Catalytic Hydrogenation (Pd/C, Raney Ni) | Various | Aromatic nitro compounds | sci-hub.stwikipedia.org |

| Trichlorosilane / Organic Base (e.g., TEA) | - | Aromatic/Heteroaromatic nitro compounds | google.com |

The strong electron-withdrawing nature of the nitro group at the para-position, combined with the sulfonyl group, significantly activates the benzene ring of this compound towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of either the nitro group itself or another leaving group on the ring.

Oxidation Reactions

While direct oxidation of the this compound molecule is not extensively documented in dedicated studies, oxidation reactions are integral to synthetic pathways that produce complex pyridine derivatives from related sulfonamide precursors. In one such methodology, the synthesis of tetrasubstituted pyridines from amino acid-based 4-nitrobenzenesulfonamides involves a one-step process that includes C-arylation, aldol (B89426) condensation, and a crucial oxidation step to form the final aromatic pyridine ring. nih.gov

Another relevant approach involves a cooperative vinylogous anomeric-based oxidation mechanism. nih.gov This process is observed in the synthesis of novel pyridines bearing a sulfonamide moiety. Although this example does not start with this compound itself, it illustrates a sophisticated oxidation mechanism within a multi-component reaction framework to construct the pyridine core. nih.gov The synthesis of N,N-dialkyl-N'-pyridin-2-yl-substituted ureas can also proceed through the oxidation of the parent pyridylureas to their corresponding N-oxides, which can then be further modified. researchgate.net

Condensation Reactions for Formation of Complex Structures

Condensation reactions are a cornerstone for assembling complex molecular architectures from this compound and its analogues. These reactions enable the construction of larger, often heterocyclic, systems by forming new carbon-carbon or carbon-nitrogen bonds.

A prominent example is the multi-component synthesis of pyridines with a sulfonamide group, which proceeds via a series of condensation steps. nih.gov A plausible mechanism for such a reaction involves an initial Knoevenagel condensation between an aryl aldehyde and malononitrile, followed by a Michael addition of an N-(4-acetylphenyl)benzenesulfonamide derivative. The sequence culminates in an intramolecular condensation and subsequent cyclization to form the highly substituted pyridine ring. nih.gov

In a different synthetic strategy, the formation of tetrasubstituted pyridines from 4-nitrobenzenesulfonamide derivatives utilizes an aldol condensation as a key step in the cyclization process. nih.gov Furthermore, the "click" reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has been employed to modify related pyridine-3-sulfonamide (B1584339) scaffolds. This reaction, while mechanistically a cycloaddition, serves a similar purpose to condensation by linking a terminal alkyne to an azide (B81097) derivative (4-azidopyridine-3-sulfonamide), thereby creating complex 1,2,3-triazole-substituted structures with high efficiency. nih.gov

Reaction Mechanism Elucidation during Synthesis

Understanding the reaction mechanism is crucial for optimizing synthetic routes and controlling product formation. For the synthesis of complex pyridines bearing sulfonamide moieties, a plausible mechanism has been proposed for a one-pot, four-component reaction involving an aryl aldehyde, malononitrile, an N-(4-acetylphenyl)benzenesulfonamide, and ammonium acetate. nih.gov

The proposed pathway begins with a Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of the enolate derived from the acetylphenyl-sulfonamide to the activated alkene. The resulting adduct then undergoes cyclization, likely involving the ammonium acetate, which acts as a nitrogen source for the pyridine ring. The final steps involve dehydration and oxidation/aromatization to yield the stable, substituted pyridine product. nih.gov

In the synthesis of related pyridine-2-yl ureas from pyridine N-oxides, mechanistic studies suggest that the reaction is initiated by the protonation of dialkylcyanamide by an acid catalyst. researchgate.net This activated species then attacks the oxygen atom of the N-oxide, forming a cationic intermediate. A subsequent intramolecular rearrangement of this intermediate leads to the formation of the final urea (B33335) product. researchgate.net Molecular docking studies on related pyridine-sulfonamides have also been used to elucidate the binding mechanism to biological targets like human carbonic anhydrase, revealing how the sulfonamide group and the pyridine ring orient within the enzyme's active site. nih.gov

Optimization of Synthetic Conditions and Yields

The efficiency of synthesizing this compound and related compounds is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include reagent stoichiometry, catalyst concentration, temperature, and reaction time.

A typical synthesis involves the reaction of an appropriate sulfonyl chloride with an aminopyridine in the presence of a base to neutralize the hydrochloric acid formed. researchgate.net High yields are often achievable through careful control of these conditions. For instance, a one-pot synthesis of the related isomer N-pyridin-3-yl-benzenesulfonamide from benzene sulfonyl chloride and 3-aminopyridine reported a yield of 93.3% by using aqueous sodium carbonate as the base and later adjusting the pH with hydrochloric acid. researchgate.net Similarly, the reaction of 4-methylbenzenesulfonyl chloride with 2-nitroaniline (B44862) has been reported to achieve a 93% yield. researchgate.net

The optimization process for a C-H functionalization reaction to produce pyridine-2-yl substituted ureas illustrates a systematic approach. Researchers varied the equivalents of the cyanamide (B42294) reagent and the acid catalyst to maximize the conversion of the starting pyridine N-oxide. researchgate.net

Table 1: Optimization of Reaction Conditions for Synthesis of N,N-dimethyl-N'-(pyridin-2-yl)urea Data inspired by a study on a related synthesis. researchgate.net

| Entry | Reagent Equivalents (Dimethylcyanamide) | Catalyst Equivalents (MeSO₃H) | Time (h) | Temperature (°C) | Conversion (%) |

| 1 | 10.0 | 1.0 | 3 | 60 | 100 |

| 2 | 2.0 | 1.0 | 3 | 60 | >95 |

| 3 | 1.5 | 1.0 | 3 | 60 | >95 |

| 4 | 1.0 | 1.0 | 3 | 60 | ~70 |

| 5 | 1.5 | 0.1 | 3 | 60 | 46 |

| 6 | 1.5 | 0.1 | 8 | 60 | 74 |

As shown in the table, using a large excess of the cyanamide reagent resulted in complete conversion but was not atom-economical. researchgate.net Reducing the reagent to 1.5 equivalents proved optimal for achieving high conversion, while reducing the catalyst amount significantly slowed the reaction. researchgate.net This type of systematic optimization is critical for developing efficient and practical synthetic protocols.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals, including sulfonamide derivatives, to reduce environmental impact. unibo.itnyu.edu Key considerations include improving atom economy, using safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. nyu.edu

One significant green approach is the development of solvent-free or halide-free reaction conditions. For example, a method for synthesizing pyridine-2-yl substituted ureas was developed as a solvent- and halide-free, atom-economical process, which aligns well with green chemistry principles. researchgate.net

Another strategy involves replacing hazardous traditional solvents. In nitration reactions, which are relevant for introducing the nitro group in this compound, there is a push to move away from using large quantities of sulfuric acid. google.com A greener method for the nitration of 2,7-naphthalenedisulfonic acid utilizes recyclable organic acids like acetic or propionic acid as the solvent, which reduces environmental pollution and improves the reaction's cleanliness. google.com

Furthermore, the development of one-pot syntheses contributes to greener protocols by reducing the number of intermediate purification steps, thereby saving solvents and energy. researchgate.net The use of efficient catalysts, including novel ionic liquids or organocatalysts, can also lead to milder reaction conditions and improved yields, further minimizing the environmental footprint of the synthesis. nih.gov

Advanced Spectroscopic Characterization and Solid State Structural Analysis of 4 Nitro N Pyridin 2 Yl Benzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

The ¹H NMR spectrum of 4-nitro-N-(pyridin-2-yl)benzenesulfonamide is anticipated to show distinct signals for the protons on the 4-nitrophenyl ring and the 2-pyridinyl ring, as well as a signal for the sulfonamide N-H proton.

The 4-nitrophenyl moiety features a classic AA'BB' system due to the strong electron-withdrawing nature of the nitro and sulfonyl groups. The protons ortho to the nitro group (H-3, H-5) are expected to be shifted downfield compared to the protons ortho to the sulfonyl group (H-2, H-6). Based on data for the analogous compound 4-Nitro-N-phenylbenzenesulfonamide, the protons on the nitrophenyl ring would appear as two distinct doublets. rsc.org The protons ortho to the sulfonyl group (adjacent to the sulfur atom) are expected around 8.38 ppm, while the protons ortho to the nitro group would be found near 8.02 ppm. rsc.org

The protons of the pyridin-2-yl group exhibit a more complex pattern due to the influence of the nitrogen heteroatom and the sulfonamide linkage. There would be four distinct proton signals. The proton at the 6-position of the pyridine (B92270) ring is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The remaining protons at positions 3, 4, and 5 would appear at higher fields, with their coupling patterns (doublet, triplet, doublet of doublets) revealing their connectivity. The sulfonamide proton (NH) typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its signal may be exchangeable with D₂O. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound (Based on data from analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Sulfonamide NH | > 10.5 | Broad Singlet (br s) | - |

| Nitrophenyl H-2', H-6' | ~ 8.4 | Doublet (d) | ~ 8.4 |

| Nitrophenyl H-3', H-5' | ~ 8.0 | Doublet (d) | ~ 8.4 |

| Pyridinyl H-6 | ~ 8.2 | Doublet (d) | ~ 5.0 |

| Pyridinyl H-4 | ~ 7.8 | Triplet (t) | ~ 7.8 |

| Pyridinyl H-3 | ~ 7.1 | Doublet (d) | ~ 8.0 |

| Pyridinyl H-5 | ~ 7.0 | Triplet (t) | ~ 6.5 |

The ¹³C NMR spectrum provides a map of the carbon framework. For this compound, a total of 11 distinct signals are expected, corresponding to the 11 unique carbon environments in the molecule.

The carbons of the 4-nitrophenyl ring are influenced by the substituents. The carbon bearing the nitro group (C-4') and the carbon attached to the sulfonyl group (C-1') would be the most downfield among the benzene (B151609) ring carbons. Based on data for 4-Nitro-N-phenylbenzenesulfonamide, these are expected around 150.3 ppm and 145.4 ppm, respectively. rsc.org The other aromatic carbons (C-2'/6' and C-3'/5') would appear between 120 and 130 ppm. rsc.org

The carbons of the pyridin-2-yl ring show significant chemical shift dispersion. The C-2 and C-6 carbons, being adjacent to the ring nitrogen, are typically the most deshielded and appear furthest downfield in the pyridine region. The C-4 carbon is also downfield, while the C-3 and C-5 carbons are found at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridinyl C-2 | ~ 152 |

| Nitrophenyl C-4' | ~ 150 |

| Pyridinyl C-6 | ~ 148 |

| Nitrophenyl C-1' | ~ 145 |

| Pyridinyl C-4 | ~ 138 |

| Nitrophenyl C-2', C-6' | ~ 129 |

| Nitrophenyl C-3', C-5' | ~ 125 |

| Pyridinyl C-5 | ~ 115 |

| Pyridinyl C-3 | ~ 114 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks would be observed between adjacent protons on both the nitrophenyl and pyridinyl rings, confirming their relative positions. For example, a cross-peak between the signals at ~7.8 ppm (H-4) and ~7.0 ppm (H-5) on the pyridine ring would establish their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its already-assigned proton from the ¹H NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be dominated by absorptions from the sulfonyl (SO₂), nitro (NO₂), and N-H groups, as well as vibrations from the aromatic rings.

The most characteristic peaks are from the sulfonyl and nitro groups. The SO₂ group exhibits strong asymmetric and symmetric stretching vibrations. For aromatic sulfonamides, these typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The nitro group also shows two strong, characteristic stretching bands: an asymmetric stretch and a symmetric stretch. These are expected near 1516 cm⁻¹ and 1344 cm⁻¹, respectively. nih.gov The N-H stretch of the sulfonamide group is typically observed as a single band around 3200-3300 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the two aromatic rings are found in the 1600–1400 cm⁻¹ region. The S-N stretching vibration is found at a lower frequency, generally in the 935-875 cm⁻¹ range. researchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound (Based on data from analogous compounds)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Sulfonamide) | ~ 3250 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| NO₂ Asymmetric Stretch | ~ 1520 | Strong |

| Aromatic C=C / C=N Stretch | 1600 - 1450 | Medium-Strong |

| NO₂ Symmetric Stretch | ~ 1345 | Strong |

| SO₂ Asymmetric Stretch | ~ 1320 | Strong |

| SO₂ Symmetric Stretch | ~ 1150 | Strong |

| S-N Stretch | ~ 910 | Medium |

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the nitro group and the sulfonyl group would be expected to produce strong signals in the Raman spectrum. nih.gov The "ring breathing" modes of both the benzene and pyridine rings, which involve a symmetric expansion and contraction of the rings, are also typically strong in Raman spectra and provide a characteristic fingerprint. Surface-Enhanced Raman Scattering (SERS) could be a powerful application, potentially offering much higher sensitivity for detecting this compound at low concentrations. nih.gov The technique is valuable for studying the ionization state of the sulfonamide group when it interacts with surfaces or biological targets. nih.gov

Electronic Absorption (UV-Visible) Spectroscopy

Electronic absorption spectroscopy, or UV-Visible spectroscopy, is a powerful technique to probe the electronic structure of molecules. By analyzing the absorption of ultraviolet and visible light, insights into electronic transitions and the extent of conjugation within a molecule can be obtained.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Visible spectrum of this compound is characterized by electronic transitions, primarily of the π → π* and n → π* types. uzh.ch The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π anti-bonding orbital within the aromatic rings (the nitrophenyl and pyridine moieties). uzh.ch The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the sulfonamide linkage (-SO2NH-) influences the electronic distribution and the energy of these transitions.

Solvatochromic Studies

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Visible absorption bands upon a change in the polarity of the solvent. Such studies provide valuable information about the nature of the electronic ground and excited states of a molecule.

For molecules like this compound, which possess a significant dipole moment due to the nitro group and the heteroaromatic pyridine ring, the solvent can have a pronounced effect on the electronic transitions. In polar solvents, the ground state of a polar molecule is stabilized through dipole-dipole interactions. If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a red shift (bathochromic shift) of the absorption maximum to a longer wavelength. sciencepublishinggroup.com Conversely, if the ground state is more polar, a blue shift (hypsochromic shift) to a shorter wavelength will be observed. sciencepublishinggroup.com

Studies on similar molecules, such as p-nitroaniline, have shown a bathochromic shift in polar solvents like water and a hypsochromic shift in non-polar solvents like cyclohexane. sciencepublishinggroup.comsciencepublishinggroup.com This behavior is attributed to the differing interactions between the solute and solvent molecules. sciencepublishinggroup.com Therefore, it is expected that this compound would exhibit solvatochromic behavior, with its λmax shifting depending on the polarity of the solvent used for the measurement. This shift provides insight into the change in the dipole moment of the molecule upon electronic excitation.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

For this compound (C11H9N3O4S), the molecular weight can be calculated from its molecular formula. The principal degradation pathways in mass spectrometry for aromatic nitro compounds often involve the loss of the nitro group (NO2, mass 46) or a nitro radical (NO, mass 30). miamioh.edu The fragmentation of the sulfonamide linkage can also occur, leading to characteristic ions.

The fragmentation pattern provides a fingerprint that can help confirm the structure of the molecule. Common fragmentation pathways for related sulfonamides include cleavage of the S-N bond and the S-C bond. The presence of the pyridine ring introduces additional fragmentation possibilities. In aromatic nitriles, the loss of HCN (mass 27) is frequently observed. miamioh.edu While not a nitrile, the nitrogen-containing pyridine ring could potentially undergo ring-opening and subsequent fragmentation. The molecular ion peak (M+), which corresponds to the intact molecule, may be observed, although its intensity can be weak for some aromatic nitro compounds. youtube.com

A detailed analysis of the mass spectrum would reveal the relative abundances of the fragment ions, allowing for the deduction of the most likely fragmentation pathways and providing further confirmation of the compound's structure.

X-ray Crystallography and Solid-State Characterization

Crystal Structure Determination and Molecular Conformation

The crystal structure of this compound reveals the specific spatial arrangement of its constituent atoms. In a related compound, 4-nitro-N-(4-pyridinio)benzenesulfonamidate monohydrate, the benzene ring and the pyridinium (B92312) ring are not coplanar, exhibiting a significant dihedral angle between them. nih.govresearchgate.net For this compound, a similar non-planar conformation is expected. The dihedral angle between the 4-nitrophenyl ring and the pyridine ring is a key conformational parameter.

The bond lengths and angles within the molecule provide insight into its electronic structure. For example, the C-N bond distance within the sulfonamide linkage can indicate the degree of partial double bond character and potential conjugation with the aromatic rings. nih.govnih.gov The geometry around the sulfur atom in the sulfonamide group is typically tetrahedral.

| Parameter | Value |

|---|---|

| Empirical formula | C11H9N3O4S·H2O |

| Formula weight | 297.29 |

| Crystal system | Monoclinic |

| Space group | P 1 21/c 1 |

| a (Å) | 13.978 |

| b (Å) | 7.5376 |

| c (Å) | 12.176 |

| β (°) | 115.34 |

| Volume (ų) | Not specified in search results |

| Z | 4 |

Data sourced from a study on a similar compound, 4-nitro-N-(4-pyridinio)benzenesulfonamidate monohydrate, as detailed in the search results. nih.govnih.gov

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The way molecules of this compound are arranged in the crystal is determined by a network of intermolecular interactions. Hydrogen bonding is a particularly important interaction in sulfonamides. mdpi.com The sulfonamide group contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygens). The pyridine nitrogen atom can also act as a hydrogen bond acceptor. These interactions can link molecules into chains, dimers, or more complex three-dimensional networks. nih.govmdpi.com

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

A Hirshfeld surface analysis for this compound has not been reported in the available scientific literature. This type of analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that stabilize a crystal lattice.

In studies of other nitrobenzenesulfonamide derivatives, Hirshfeld surface analysis reveals the relative contributions of different types of atomic contacts. mdpi.comnih.gov Typically, the most significant interactions in such sulfonamides are O···H/H···O, H···H, and C···H/H···C contacts. nih.gov The red regions on the dnorm surface highlight short contacts, which are indicative of strong interactions like hydrogen bonds. For example, in N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, N-H···O hydrogen bonds are crucial, forming distinct chain motifs within the crystal. mdpi.com

A hypothetical Hirshfeld analysis for this compound would be expected to show significant contributions from the following interactions:

O···H/H···O contacts: These would primarily arise from the hydrogen bond between the sulfonamide N-H group and an acceptor atom, likely a sulfonyl oxygen (S=O) or the pyridyl nitrogen, and weaker C-H···O interactions involving the nitro group.

N···O contacts: The nitro group is a key feature, and short contacts between its oxygen atoms and other atoms in adjacent molecules would be expected.

Without experimental data, a quantitative breakdown of these interactions is not possible. The table below is a representative example based on analyses of similar sulfonamide structures and should not be considered as experimental data for the title compound.

Table 1: Representative Intermolecular Contacts for a Nitrobenzenesulfonamide Derivative (Hypothetical Data)

| Intermolecular Contact | Contribution (%) |

|---|---|

| O···H / H···O | 35 - 45 |

| H···H | 25 - 35 |

| C···H / H···C | 10 - 20 |

| C···C | 3 - 7 |

| N···O / O···N | 2 - 5 |

| Other | < 5 |

Note: This table is for illustrative purposes only and is based on published data for related compounds, not this compound.

Polymorphism and Crystallization Phenomena

There are no specific studies in the reviewed literature that document the polymorphism or detail the crystallization phenomena of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-known phenomenon in sulfonamides. These different crystalline forms, or polymorphs, can have distinct physical properties.

The crystallization conditions, such as the choice of solvent and the rate of cooling or evaporation, can influence which polymorphic form is obtained. For other sulfonamides, different polymorphs have been isolated by crystallizing from different solvents or by using techniques like solvent diffusion. mdpi.com It is plausible that this compound could also exhibit polymorphism, but this would need to be confirmed through systematic crystallization screening and analysis by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Computational Chemistry and Theoretical Investigations of 4 Nitro N Pyridin 2 Yl Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of the molecule at the electronic level.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. mdpi.com For sulfonamide derivatives, calculations are often performed using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G**. mdpi.comnih.gov This process minimizes the total energy of the molecule, yielding its equilibrium geometry, including precise bond lengths and bond angles. researchgate.net For instance, in a related compound, 4-methyl-N-(4-nitrophenyl)benzenesulfonamide, the two benzene (B151609) rings were found to be nearly perpendicular to each other, with a dihedral angle of 86.1(1)°. researchgate.net Similar calculations for 4-nitro-N-(pyridin-2-yl)benzenesulfonamide would define the spatial relationship between its nitrophenyl and pyridine (B92270) rings, which is crucial for understanding its interaction with other molecules. The total energy calculated during optimization represents the stability of the molecule in its ground state. researchgate.net

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. researchgate.net

A smaller energy gap suggests that the molecule is more easily polarized, more chemically reactive, and kinetically less stable, as less energy is required for electronic excitation. researchgate.netschrodinger.com In many organic molecules, this gap corresponds to the lowest energy electronic transition, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com For sulfonamide derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on electron-deficient regions, such as the nitro group. nih.gov This distribution indicates that charge transfer occurs within the molecule upon excitation. nih.gov In a study on a similar compound, 4-methyl-N-(3-nitrophenyl)benzenesulfonamide, DFT calculations showed that charge transfer occurs within the molecule, and the HOMO and LUMO energies were key indicators of this phenomenon. nih.gov For another related molecule, the HOMO-LUMO energy gap was calculated to be 3.78 eV, indicating high polarizability and chemical reactivity. researchgate.net

Table 1: Representative Frontier Orbital Energies for a Sulfonamide Derivative Note: The following data is illustrative for a related sulfonamide and not specific to this compound.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.407 | Highest Occupied Molecular Orbital (Electron Donor) researchgate.net |

| LUMO | -1.279 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) researchgate.net |

| Energy Gap (ΔE) | 4.128 | Reflects chemical activity and stability researchgate.net |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the electron density surface of a molecule. researchgate.net These maps are invaluable for predicting reactivity, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. researchgate.netnumberanalytics.com

The MEP map is color-coded to indicate different potential values. numberanalytics.com

Red Regions: Indicate negative electrostatic potential, corresponding to high electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would likely show strong negative potential (red) localized on the oxygen atoms of the nitro (NO₂) and sulfonyl (SO₂) groups. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atom of the sulfonamide (N-H) group, making it a potential hydrogen bond donor site. researchgate.net

Understanding the distribution of electronic charge across a molecule is fundamental to interpreting its chemical behavior. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods used to calculate partial atomic charges from quantum chemical computations. researchgate.netwikipedia.org

Mulliken Population Analysis (MPA): This is a straightforward method but is known to be highly sensitive to the basis set used in the calculation, which can sometimes lead to unreliable results. researchgate.netwikipedia.org

Natural Population Analysis (NPA): NPA is generally considered more robust and less basis-set dependent. It often provides a more chemically intuitive description of electron distribution, especially in ionic compounds. researchgate.netuni-rostock.de

In studies of related sulfonamides, both methods have been used. researchgate.netresearchgate.net The analyses typically reveal that oxygen atoms carry a significant negative charge, while the sulfur atom in the sulfonamide group is highly positive. Carbon atoms can have either positive or negative charges depending on their bonding environment. researchgate.net The hydrogen atom attached to the sulfonamide nitrogen usually has a notable positive charge, consistent with its acidic character. researchgate.net These charge distributions are crucial for understanding the molecule's electrostatic interactions and reactivity. researchgate.net

Table 2: Illustrative Atomic Charges from Population Analysis for a Related Molecule Note: This data is representative and not specific to the title compound.

| Atom | Mulliken Charge (e) | Natural Population Charge (e) |

|---|---|---|

| Hydrogen (H) | +0.12 to +0.30 | +0.20 to +0.37 |

| Oxygen (O) | -0.46 to -0.38 | (Typically negative) |

| Nitrogen (N) | -0.61 to +0.38 | (Varies based on bonding) |

Data adapted from studies on similar molecular structures. researchgate.netresearchgate.net

Computational methods can predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov

Theoretical IR Spectra: Calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic bands would be expected for the SO₂ group (asymmetric and symmetric stretching), the nitro group (NO₂ stretching), and N-H stretching of the sulfonamide linkage. nih.govresearchgate.net For example, SO₂ stretching modes in sulfonamides are typically assigned in the range of 1371–1148 cm⁻¹ (theoretically). researchgate.net

Theoretical NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted shifts for the aromatic protons and carbons in the nitrophenyl and pyridine rings, as well as for the N-H proton, can be directly compared to experimental spectra to aid in signal assignment. nih.govresearchgate.net In related structures, ¹³C NMR signals for carbons affected by the nitro and sulfonyl groups appear downfield. nih.gov

Theoretical UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.gov The calculations can identify the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions, such as π-π* transitions associated with the aromatic rings and n-π* transitions involving the lone pairs on oxygen and nitrogen atoms. nih.gov

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations can provide insights into the dynamic behavior of this compound, particularly its interactions with biological systems. mdpi.com Molecular dynamics (MD) simulations track the movements of atoms in a molecule over time, offering a view of its conformational flexibility and stability when interacting with a target, such as a protein. worldscientific.com

For sulfonamide derivatives, which are known to be scaffolds for various biologically active compounds, MD simulations are often used in drug design to assess the stability of a ligand-protein complex. nih.govworldscientific.com These simulations can reveal how the molecule binds within a receptor's active site and highlight the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. worldscientific.com Such studies are crucial for understanding the molecule's potential as an inhibitor or therapeutic agent. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Sulfonamides are a well-known class of compounds that target various enzymes. For instance, N-nitrosulfonamide derivatives have been co-crystallized with human carbonic anhydrase II (hCA II), revealing key binding interactions. nih.gov In these complexes, the deprotonated sulfonamide nitrogen atom coordinates directly with the zinc ion in the enzyme's active site, displacing a water molecule. nih.gov This interaction is a hallmark of sulfonamide-based carbonic anhydrase inhibitors. Furthermore, an oxygen atom of the sulfonamide group typically forms a hydrogen bond with the backbone NH of the amino acid residue Thr199. nih.gov

It is highly probable that this compound would adopt a similar binding mode. The pyridin-2-yl group and the nitro-substituted phenyl ring would extend into the active site cavity, forming additional interactions with surrounding amino acid residues, which could be hydrophobic or involve hydrogen bonding. The specific nature of these interactions would determine the binding affinity and selectivity of the compound for different carbonic anhydrase isoforms or other potential protein targets.

In a different context, benzenesulfonamide (B165840) derivatives have been identified as inhibitors of influenza hemagglutinin (HA), a protein crucial for viral entry into host cells. nih.gov Docking studies of these inhibitors suggest that they bind to a specific pocket on the HA protein, stabilizing it and preventing the conformational changes necessary for membrane fusion. nih.gov The interactions in this case are primarily driven by hydrophobic contacts and hydrogen bonds with the protein backbone.

The following table summarizes representative binding interactions for related sulfonamide compounds, which can be considered predictive for this compound.

| Target Protein | Ligand Class | Key Interactions |

| Carbonic Anhydrase II | N-nitro benzenesulfonamide | Coordination of sulfonamide nitrogen to Zn2+, H-bond with Thr199 |

| Influenza Hemagglutinin | Benzenesulfonamide derivatives | Hydrophobic interactions, H-bonds with protein backbone |

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and the study of potential energy surfaces (PES) provide fundamental insights into the stable conformations of a molecule and the energy barriers between them.

For benzenesulfonamides, a key conformational feature is the orientation of the sulfonamide group relative to the benzene ring. Gas electron diffraction and quantum chemical calculations on the parent molecule, benzenesulfonamide, have shown the existence of two stable conformers. nih.gov The most stable conformer has the S-N bond perpendicular to the plane of the benzene ring. nih.govmdpi.com Another conformer, where the NH2 group is staggered relative to the SO2 group, is predicted to be slightly higher in energy. nih.gov For many benzenesulfonamide derivatives, this perpendicular orientation is a common structural motif. mdpi.com

However, substitution on the benzene ring or the sulfonamide nitrogen can influence the conformational landscape. In the case of this compound, the presence of the pyridin-2-yl group introduces additional rotational freedom around the S-N bond and the C-N bond connecting the pyridine ring. The potential energy surface would be a function of the dihedral angles defining the orientation of the pyridinyl and nitrophenyl groups with respect to the sulfonamide bridge.

The relative orientation of the nitro group and the pyridine ring will be crucial. These groups can act as hydrogen bond acceptors, and their spatial arrangement will influence the molecule's interaction with biological targets. The lowest energy conformation is the one most likely to be present in a biological system, and understanding the energy required to adopt other conformations is vital for predicting binding capabilities.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Molecular Features

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govatlantis-press.com These models are invaluable in drug discovery for predicting the activity of new compounds and for optimizing lead structures. nih.gov The development of a QSAR model involves calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

For a compound like this compound, a QSAR study would typically involve a series of analogues with varying substituents on the phenyl and pyridine rings. The biological activity of these compounds would be measured, and then correlated with calculated molecular descriptors.

A study on the herbicidal activity of 3-(pyridin-2-yl)benzenesulfonamide derivatives (a positional isomer of the title compound's core structure) provides a relevant example. This study would likely find that a combination of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are important for activity. Such models can guide the synthesis of new derivatives with improved potency.

QSAR studies on nitrobenzene (B124822) derivatives have shown that electronic properties, such as hyperpolarizability and parameters from the conductor-like screening model (COSMO), are often critical descriptors for predicting their toxicity. dergipark.org.tr The second-order hyperpolarizability, in particular, has been found to be a good predictor, with the position of substituents on the nitrobenzene ring having a significant impact. dergipark.org.tr

For a QSAR model of this compound and its analogues, the following descriptors would likely be important:

| Descriptor Class | Specific Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges, Hyperpolarizability | Govern electrostatic interactions, reactivity, and polar interactions. atlantis-press.comdergipark.org.tr |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Define the size and shape of the molecule, influencing how it fits into a binding site. nih.gov |

| Hydrophobic | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and hydrophobic interactions with the target. nih.govatlantis-press.com |

| Topological | Connectivity indices, Shape indices | Numerically describe the molecular structure and branching. |

The resulting QSAR equation would take a form similar to:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where 'c' represents the coefficients determined by regression analysis. mdpi.com Such a model would provide valuable insights into the structure-activity landscape of this class of compounds. nih.gov

Topological Studies of Bonding and Non-Covalent Interactions (e.g., ELF, LOL, ALIE, RDG)

Topological analysis of electron density-based functions provides a powerful framework for understanding the nature of chemical bonding and non-covalent interactions within a molecule. These methods go beyond simple geometric descriptions to characterize the chemical bonds based on the topology of scalar fields related to the electron density.

A study on a sulfonamide Schiff base utilized Density Functional Theory (DFT) to analyze molecular, electronic, and non-covalent interactions. nih.gov Such an approach for this compound would be highly informative.

Electron Localization Function (ELF) and Localization-Opposed Locator (LOL): These functions reveal regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs. An ELF or LOL analysis of this compound would clearly map out the covalent framework, showing the localized electron pairs in the C-C, C-N, C-S, S-O, S-N, and N-O bonds, as well as the lone pairs on the oxygen and nitrogen atoms.

Average Local Ionization Energy (ALIE): The ALIE on the electron density surface indicates the regions that are most susceptible to electrophilic attack. For the title compound, the ALIE would likely be lowest around the nitro group's oxygen atoms and the pyridine nitrogen, identifying these as the most reactive sites for electrophiles.

Reduced Density Gradient (RDG): The RDG method is particularly useful for visualizing weak non-covalent interactions. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This allows for the identification and characterization of van der Waals interactions, hydrogen bonds, and steric repulsion. For this compound, RDG analysis could reveal weak intramolecular hydrogen bonds, for instance between a hydrogen on the pyridine ring and an oxygen of the sulfonyl group, which could influence the molecule's conformation.

Quantitative Structure-Property Relationship (QSPR) studies have also employed topological indices (like the Randic, Balaban, and Wiener indices) to correlate the structure of sulfonamides with their physicochemical properties, such as thermal energy and entropy. researchgate.net This highlights the power of topological descriptors in capturing essential structural information.

A comprehensive topological analysis of this compound would provide a detailed picture of its electronic structure, reactivity, and the subtle non-covalent forces that govern its three-dimensional shape, ultimately connecting its structure to its potential function.

Structure Activity Relationships and Mechanistic Studies of 4 Nitro N Pyridin 2 Yl Benzenesulfonamide

Mechanistic Investigations of Enzyme Inhibition

Other Enzyme Inhibition Pathways (e.g., those relevant to specific metabolic processes in research models)

While specific studies on the enzyme inhibition pathways of 4-nitro-N-(pyridin-2-yl)benzenesulfonamide are not extensively documented, the structural motifs of the molecule—a sulfonamide group, a pyridine (B92270) ring, and a nitro group—suggest potential interactions with several enzyme families based on research conducted on analogous compounds. The biological activity of sulfonamides is diverse, with known mechanisms including antibacterial, anticarbonic anhydrase, and antiprotozoal effects dovepress.com.

One significant pathway for compounds containing a nitro group is nitroreduction . This metabolic process involves the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. This reduction can be catalyzed by various nitroreductases present in both prokaryotic and eukaryotic cells. The intermediates of this reduction are often highly reactive and can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage and contribute to the compound's biological activity.

Furthermore, based on the activities of structurally similar sulfonamides, this compound could potentially inhibit enzymes such as carbonic anhydrase (CA) and dihydrofolate reductase (DHFR) . Sulfonamides are a well-established class of carbonic anhydrase inhibitors mdpi.comnih.gov. Their mechanism of action typically involves the binding of the sulfonamide moiety to the zinc ion in the active site of the enzyme. Various human CA isoforms are associated with different physiological and pathological processes, and their inhibition can have therapeutic effects. For instance, inhibition of tumor-associated CA isoforms IX and XII is a strategy in cancer therapy mdpi.comnih.gov.

Dihydrofolate reductase is another key enzyme that can be targeted by molecules with structural similarities to antifolates researchgate.netnih.govnih.gov. DHFR is crucial for the synthesis of nucleic acids and some amino acids. Its inhibition can disrupt DNA synthesis and cell proliferation, which is the basis for the action of certain anticancer and antimicrobial drugs nih.govresearchgate.net. The pyridine and benzenesulfonamide (B165840) moieties in the target compound are found in various known DHFR inhibitors.

The table below summarizes potential enzyme inhibition pathways for this compound based on its structural features and studies on related compounds.

| Enzyme Family | Potential Mechanism of Inhibition | Relevant Structural Moiety | Potential Biological Outcome |

| Nitroreductases | Catalysis of nitro group reduction, leading to reactive intermediates and oxidative stress. | Nitro group | Cytotoxicity, Antimicrobial activity |

| Carbonic Anhydrases (CAs) | Binding of the sulfonamide group to the active site zinc ion. | Sulfonamide group | Diuretic, Antiglaucoma, Anticancer effects |

| Dihydrofolate Reductase (DHFR) | Competitive inhibition at the folate binding site. | Pyridine and benzenesulfonamide moieties | Antimicrobial, Anticancer effects |

Molecular Interaction Studies with Biological Macromolecules (e.g., proteins, enzymes)

Direct molecular interaction studies for this compound with specific biological macromolecules are limited in the available literature. However, insights can be drawn from studies on related sulfonamides and compounds with similar functional groups.

The primary mode of interaction for sulfonamides with their target enzymes is often through the sulfonamide group. In the case of carbonic anhydrases, the deprotonated sulfonamide nitrogen coordinates with the Zn(II) ion in the enzyme's active site, anchoring the inhibitor. The rest of the molecule can then form additional hydrogen bonds and van der Waals interactions with amino acid residues in the active site cavity, which determines the inhibitor's potency and selectivity for different CA isoforms.

The nitro group on the phenyl ring can also play a crucial role in molecular interactions. Resonance Raman spectroscopy studies on dinitrophenyl haptens binding to antibodies have shown that the nitro groups can have specific interactions with the protein environment nih.gov. These interactions can involve hydrogen bonding or dipole-dipole interactions with amino acid side chains.

Furthermore, sulfonamides are known to bind to serum albumins, the primary carrier proteins in the blood nih.gov. This binding is typically non-covalent and involves hydrophobic and electrostatic interactions. The binding of a compound to serum albumin can significantly affect its pharmacokinetic properties, such as its distribution and half-life. Studies on other sulfonamides have shown that they bind to specific sites on human serum albumin, often competing with other drugs and endogenous molecules nih.gov. The interaction of this compound with serum albumin would likely involve its benzenesulfonamide core and the pyridine ring.

The table below outlines the potential molecular interactions of this compound with biological macromolecules, extrapolated from data on similar compounds.

| Macromolecule | Potential Binding Site/Interacting Residues | Types of Interaction | Significance of Interaction |

| Carbonic Anhydrase | Active site Zn(II) ion, surrounding amino acids (e.g., Histidine, Threonine) | Coordination bond, Hydrogen bonds, van der Waals forces | Enzyme inhibition |

| Dihydrofolate Reductase | Folate binding pocket | Hydrogen bonds, Hydrophobic interactions | Enzyme inhibition |

| Serum Albumin | Drug binding sites (e.g., Sudlow's site I or II) | Hydrophobic interactions, Electrostatic interactions, Hydrogen bonds | Pharmacokinetic modulation (distribution, half-life) |

| Other Proteins/Enzymes | Pockets with complementary shape and charge | Hydrogen bonds, π-π stacking (with pyridine and phenyl rings), Dipole-dipole interactions | Modulation of biological activity |

Advanced Applications and Research Directions of 4 Nitro N Pyridin 2 Yl Benzenesulfonamide

Role as a Chemical Probe in Biochemical Research

While not widely commercialized as a standalone chemical probe, 4-nitro-N-(pyridin-2-yl)benzenesulfonamide and its close analogs serve as valuable scaffolds in biochemical research, particularly for studying enzyme mechanisms and inhibition. The sulfonamide group is a well-established pharmacophore that can mimic the structure of p-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS) in the bacterial folate synthesis pathway. ymerdigital.com This mimicry allows molecules containing this scaffold to act as competitive inhibitors, making them useful tools for investigating the active site and function of this essential bacterial enzyme. ymerdigital.com

The mechanism of action for related sulfonamide derivatives often involves the inhibition of specific enzymes, disrupting critical biochemical pathways. By modifying the substituents on the phenyl and pyridyl rings, researchers can systematically probe the steric and electronic requirements of an enzyme's active site. The nitro group, in particular, can be bioreductively activated to form reactive intermediates, which can be used to study cellular redox processes. Therefore, this compound functions as a foundational structure for developing more specialized probes to investigate enzyme kinetics, drug resistance mechanisms, and metabolic pathways. oup.com

Utilization in Ligand Design for Specific Molecular Targets (excluding drug discovery)

Beyond its applications in medicinal chemistry, the structural framework of this compound is strategically utilized in ligand design for molecular targets in catalysis and materials science. The pyridine (B92270) ring and the sulfonamide group offer multiple coordination sites—the pyridyl nitrogen, the sulfonamide nitrogen, and the sulfonyl oxygens—making the molecule a versatile chelating agent.

In the field of catalysis, pyridine-containing ligands are crucial for forming transition metal complexes that drive a wide range of organic transformations. nih.govnih.gov The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be fine-tuned by substituents. The potent electron-withdrawing nature of the 4-nitrophenylsulfonyl group significantly modulates the electron density on the pyridyl nitrogen, influencing its coordination properties. This allows for the rational design of ligands for specific catalytic applications, such as palladium-catalyzed cross-coupling reactions or asymmetric synthesis. nih.govnih.gov

Furthermore, this compound serves as a model for designing ligands for carbonic anhydrase (CA) isoforms. nih.gov Studies on pyridine-3-sulfonamides, for instance, utilize the "ring approach," where the electron-withdrawing pyridine ring enhances the acidity and binding affinity of the sulfonamide group to the zinc ion in the enzyme's active site. nih.gov This principle of using heterocyclic rings to modulate the properties of a binding motif is a key strategy in designing selective ligands for various metalloproteins, not just for therapeutic purposes but also for developing sensors or separation agents.

Applications in Coordination Chemistry and Metal Complexation

The ability of this compound to act as a ligand is a central theme in its application in coordination chemistry. The molecule can coordinate to metal ions in several ways, acting as a monodentate, bidentate, or even a bridging ligand, leading to the formation of diverse metal-organic complexes with interesting structural and physical properties. The pyridyl nitrogen is a primary coordination site, while the sulfonamide group can coordinate through its nitrogen or oxygen atoms depending on the metal ion, the solvent, and the presence of co-ligands.

The synthesis of metal complexes with related ligands, such as Schiff bases derived from nitro-anilines or other pyridine-carboxaldehyde derivatives, is well-documented. nih.govheteroletters.org For example, coordination complexes of metals like copper(II), cobalt(II), and zinc(II) have been synthesized with ligands containing similar functional groups. heteroletters.org These studies demonstrate that the resulting complexes can exhibit varied coordination geometries, from tetrahedral to octahedral, and can assemble into larger supramolecular structures. The nitro group adds another layer of functionality, potentially influencing the electronic properties and redox activity of the final metal complex. nih.gov

Function as a Building Block or Intermediate in Complex Organic Synthesis

One of the most significant applications of this compound is its role as a versatile intermediate or building block in the synthesis of more complex molecules. Its pre-functionalized structure allows for straightforward entry into various heterocyclic systems.

A primary and crucial transformation is the reduction of the aromatic nitro group to an amine. This reaction converts this compound into 4-amino-N-(pyridin-2-yl)benzenesulfonamide, a compound also known as the classic sulfa drug Sulfapyridine. nih.govbldpharm.com This transformation highlights its direct utility as a precursor in pharmaceutical synthesis.

Beyond this, the compound is a precursor for a variety of other heterocycles. Sulfonamides can be condensed with other reagents to create more elaborate structures. For example, they can react with carbimidates to form sulfonyl-carboximidamides, a class of compounds with distinct chemical properties. nih.gov Similarly, sulfonamide derivatives are used in multi-component reactions to synthesize pyrimidine-based structures. nih.gov The reactivity of the different parts of the molecule—the nitro group, the aromatic rings, and the sulfonamide bridge—can be selectively harnessed to build complex molecular architectures. mdpi.com

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| Nitro Group Reduction | e.g., H2/Pd, SnCl2, Fe/HCl | 4-Aminophenylsulfonamides (e.g., Sulfapyridine) | nih.govbldpharm.com |

| Condensation | Heterocyclic Methyl Carbimidates | Sulfonyl-carboximidamides | nih.gov |

| Cyclocondensation | β-Diketones, Orthoformates | Substituted Pyrimidines | nih.gov |

Exploration in Supramolecular Chemistry and Crystal Engineering

The field of crystal engineering leverages non-covalent interactions to design solid-state materials with desired properties. This compound is an excellent candidate for such studies due to its array of functional groups capable of forming specific and directional intermolecular interactions. nih.govmdpi.com

The key interactions that govern the supramolecular assembly of this and related sulfonamides are hydrogen bonds and π–π stacking. researchgate.net The sulfonamide group is a robust hydrogen bond donor (N-H) and acceptor (S=O). mdpi.com This typically leads to the formation of characteristic supramolecular synthons, such as dimers linked by N-H···O hydrogen bonds or infinite chains. mdpi.comresearchgate.net The pyridine nitrogen provides an additional hydrogen bond acceptor site, while the aromatic C-H groups can act as weak donors, participating in C-H···O and C-H···N interactions. nih.govnih.gov

The nitro group is a strong hydrogen bond acceptor and also participates in π–π stacking interactions with the electron-rich pyridine or benzene (B151609) rings of adjacent molecules. nih.gov These stacking interactions, along with the network of hydrogen bonds, guide the assembly of molecules into well-defined one-, two-, or three-dimensional architectures. nih.govresearchgate.net The study of a closely related zwitterionic monohydrate, 4-nitro-N-(4-pyridinio)benzenesulfonamidate, reveals a crystal structure stabilized by a combination of O-H···N, O-H···O, and N-H···O hydrogen bonds, demonstrating the rich supramolecular chemistry of this family of compounds. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C11H9N3O4S·H2O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.7766 (14) |

| b (Å) | 8.3932 (17) |

| c (Å) | 21.717 (4) |

| β (°) | 92.35 (3) |

| Volume (Å3) | 1234.2 (4) |

| Data sourced from the Cambridge Crystallographic Data Centre via PMC. nih.gov |

Future Perspectives in Materials Science and Analytical Chemistry

The unique combination of functional groups in this compound opens up future possibilities in both materials science and analytical chemistry.

In materials science, the compound could serve as a monomer or cross-linking agent for functional polymers. The pyridine and sulfonamide moieties can be incorporated into polymer backbones, such as modified chitosan, to create materials with specific metal-binding or antimicrobial properties. nih.gov The presence of the nitro group, a classic electron-withdrawing group, imparts significant electronic functionality. Molecules containing nitroaromatic systems are often explored for applications in non-linear optics (NLO) or as components in charge-transfer materials. nih.gov

In analytical chemistry, sulfonamides as a class are the subject of extensive method development for their detection and quantification in environmental and biological samples. ymerdigital.comslideshare.net The compound itself can be a target analyte for these methods, which include HPLC and various chromatographic techniques. researchgate.netquora.com Furthermore, it holds potential as an analytical reagent. The reduction of the nitro group to an amine, followed by diazotization and coupling with a chromogenic agent (a reaction based on the Bratton-Marshall procedure), could form the basis of a colorimetric method for detecting reducing agents or for its own quantification. oup.com Its chelating properties also suggest potential use in the development of ion-selective electrodes or colorimetric sensors for specific metal ions.

Q & A

Q. What are the optimal synthetic routes for 4-nitro-N-(pyridin-2-yl)benzenesulfonamide, and how do reaction conditions influence yield?

Synthesis typically involves sulfonylation of 2-aminopyridine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Critical parameters include:

Q. How is structural characterization performed for this compound?

- X-ray crystallography : Resolves bond lengths and angles (e.g., S–N and C–S bond distances critical for sulfonamide stability) .

- Spectroscopy :

- ¹H/¹³C NMR : Pyridine protons appear as doublets (δ 8.2–8.5 ppm), while nitro groups deshield aromatic protons (δ 7.8–8.1 ppm) .

- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and nitro N–O at 1520 cm⁻¹ .

Q. What factors influence the solubility and stability of this compound?

- Solubility : Poor in water but enhanced in DMSO or DMF due to hydrogen bonding with sulfonamide groups .

- Stability : Degrades under strong acidic/basic conditions via cleavage of the S–N bond. Store at 4°C in inert atmospheres to prevent nitro-group reduction .

Advanced Research Questions

Q. How do electronic effects of the nitro and pyridyl groups modulate reactivity in catalytic applications?

- Computational studies (DFT) : The nitro group withdraws electron density, polarizing the sulfonamide moiety and enhancing electrophilicity. Pyridine’s lone pair facilitates coordination to metal catalysts (e.g., Pd in cross-coupling reactions) .

- Experimental validation : Substituent effects on reaction rates can be quantified via Hammett plots (σₚ values for nitro: +1.27) .

Q. How can contradictory bioactivity data in literature be resolved?

- Case study : Discrepancies in antimicrobial IC₅₀ values (e.g., 10–50 µM) may arise from assay conditions.

- Methodology : Standardize protocols (e.g., broth microdilution per CLSI guidelines) and validate via molecular docking (e.g., binding affinity to dihydropteroate synthase correlates with experimental IC₅₀) .

Q. What are the degradation pathways under oxidative or hydrolytic conditions?

Q. How do supramolecular interactions (e.g., π-stacking) affect crystallographic packing?

- X-ray data : Pyridyl and nitro groups engage in offset π-π interactions (3.5–4.0 Å spacing), stabilizing crystal lattices .

- Hirshfeld surface analysis : Quantifies contributions of H-bonding (N–H···O, ~30%) and van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.